molecular formula C17H25N5O2 B12297590 Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone

Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone

Cat. No.: B12297590
M. Wt: 331.4 g/mol
InChI Key: LEEHDKQQMMAEIK-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone is a complex organic compound with a unique structure that combines morpholine, pyridine, and pyrazolo-pyridine moieties

Preparation Methods

The synthesis of Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo-pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridin-3-ylmethyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the morpholine moiety: This can be done through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone can be compared with other similar compounds, such as:

    (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine: This compound shares the morpholine and pyridine moieties but differs in the overall structure and functional groups.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features but differ in their specific applications and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C17H25N5O2

Molecular Weight

331.4 g/mol

IUPAC Name

morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone

InChI

InChI=1S/C17H25N5O2/c23-17(22-6-8-24-9-7-22)16-14-12-21(5-3-15(14)19-20-16)11-13-2-1-4-18-10-13/h1-2,4,10,14-16,19-20H,3,5-9,11-12H2

InChI Key

LEEHDKQQMMAEIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1NNC2C(=O)N3CCOCC3)CC4=CN=CC=C4

Origin of Product

United States

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